

Application Note: Comprehensive Analytical Characterization of 3,5-Dimethoxy-4-methylaniline

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Compound of Interest

Compound Name:	3,5-Dimethoxy-4-methylaniline
CAS No.:	78025-93-1
Cat. No.:	B3386961

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Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Profiling

3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is a highly substituted aromatic amine that serves as a critical synthetic intermediate in the development of advanced pharmaceutical agents, including bromodomain and extra-terminal motif (BET) inhibitors and cardiovascular therapeutics[1].

Accurate characterization of this compound is paramount. The presence of multiple electron-donating groups (one methyl, two methoxy, and one primary amine) on the benzene ring creates an electron-rich aromatic system. This unique electronic environment makes the molecule susceptible to oxidative degradation, necessitating robust, highly specific analytical methods to monitor purity, identify impurities, and confirm structural integrity during drug development workflows[2][3].

Table 1: Physicochemical Profile

Property	Value / Description
Chemical Name	3,5-Dimethoxy-4-methylaniline
CAS Number	78025-93-1
Molecular Formula	C ₉ H ₁₃ NO ₂ [4]
Molecular Weight	167.208 g/mol [4]
Structural Features	Primary amine (C1), Methoxy groups (C3, C5), Methyl group (C4)
Solubility	Soluble in Methanol, Acetonitrile, DMSO, and Dichloromethane

Analytical Strategy & Causality (E-E-A-T)

To establish a self-validating analytical system, we employ an orthogonal approach combining Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV/MS) for purity profiling and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

Causality Behind Chromatographic Choices

Anilines are moderately basic compounds (pKa ~4.0–4.5). If analyzed in a neutral, unbuffered mobile phase, they exist in a state of partial ionization, which leads to severe peak tailing and shifting retention times[2].

- **Mobile Phase Selection:** By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the primary amine is fully protonated.
- **Column Chemistry:** To prevent the protonated amine from undergoing secondary ion-exchange interactions with residual silanols on the silica support, a highly end-capped C18 column is mandated[3].
- **Detector Compatibility:** Formic acid is completely volatile, ensuring this UV method is 100% compatible with Electrospray Ionization Mass Spectrometry (ESI-MS) for simultaneous mass confirmation[2].

Causality Behind Spectroscopic Choices

The molecular symmetry of **3,5-dimethoxy-4-methylaniline** is its most defining diagnostic feature.

- Solvent Selection (DMSO-d₆ vs. CDCl₃): While CDCl₃ is common, DMSO-d₆ is specifically chosen for this protocol. Hydrogen bonding between the primary amine protons and the sulfoxide oxygen of DMSO slows down the chemical exchange rate of the -NH₂ protons. This prevents the amine signal from broadening into the baseline, yielding a distinct, integrable broad singlet. This self-validates the integrity of the primary amine, ensuring no unintended N-alkylation occurred during upstream synthesis^[1].

Experimental Protocols

Protocol A: RP-HPLC-UV/MS for Purity and Impurity Profiling

Objective: To separate **3,5-dimethoxy-4-methylaniline** from potential synthetic by-products (e.g., unreduced nitro-precursors or oxidized dimeric impurities) and quantify its purity.

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh 10.0 mg of **3,5-dimethoxy-4-methylaniline**. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock solution.
- Dilution: Dilute the stock solution to a working concentration of 100 µg/mL using the initial mobile phase conditions. Critical Step: Prepare samples in amber HPLC vials to prevent photo-oxidation of the electron-rich aniline ring.
- Column Equilibration: Install a highly end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Equilibrate the column at 30 °C with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.
- Injection: Inject 5 µL of the working solution.
- Detection: Monitor UV absorbance at 270 nm (optimal for the extended conjugation of the substituted aniline) and configure the MS in positive ESI mode scanning from m/z 100 to

500.

Table 2: RP-HPLC Gradient Program

Time (min)	Mobile Phase A (0.1% FA in H ₂ O)	Mobile Phase B (0.1% FA in MeCN)	Flow Rate (mL/min)
0.0	95%	5%	1.0
2.0	95%	5%	1.0
12.0	10%	90%	1.0
15.0	10%	90%	1.0
15.1	95%	5%	1.0
20.0	95%	5%	1.0

Expected Outcome: The target analyte will elute as a sharp, symmetrical peak. The ESI-MS spectrum will display a dominant pseudo-molecular ion $[M+H]^+$ at m/z 168.1.

Protocol B: Structural Confirmation via ^1H and ^{13}C NMR

Objective: To verify the exact substitution pattern and molecular symmetry of the synthesized compound.

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d_6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- **Filtration:** Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
- **Acquisition (^1H NMR):** Acquire the proton spectrum at 400 MHz (or higher) using a standard 30-degree pulse program, 16 scans, and a relaxation delay (D1) of 2 seconds.
- **Acquisition (^{13}C NMR):** Acquire the carbon spectrum at 100 MHz using proton decoupling (e.g., waltz16), 512–1024 scans, and a D1 of 2 seconds.

Table 3: Predictive NMR Assignments (in DMSO-d₆)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment / Causality
^1H	~ 6.05	Singlet	2H	Aromatic H (C2, C6): Highly shielded due to the strong +M (resonance) electron-donating effects of the -NH ₂ and two -OCH ₃ groups.
^1H	~ 4.80	Broad Singlet	2H	Amine (-NH ₂): Exchanging protons; stabilized by DMSO-d ₆ hydrogen bonding.
^1H	~ 3.70	Singlet	6H	Methoxy (-OCH ₃): Symmetrical groups at C3 and C5.
^1H	~ 1.95	Singlet	3H	Methyl (-CH ₃): Attached to C4, slightly shielded by adjacent methoxy oxygens.
^{13}C	~ 158.0	Singlet	2C	C3, C5 (Aromatic): Deshielded by direct attachment to

electronegative
oxygen.

^{13}C

~ 146.0

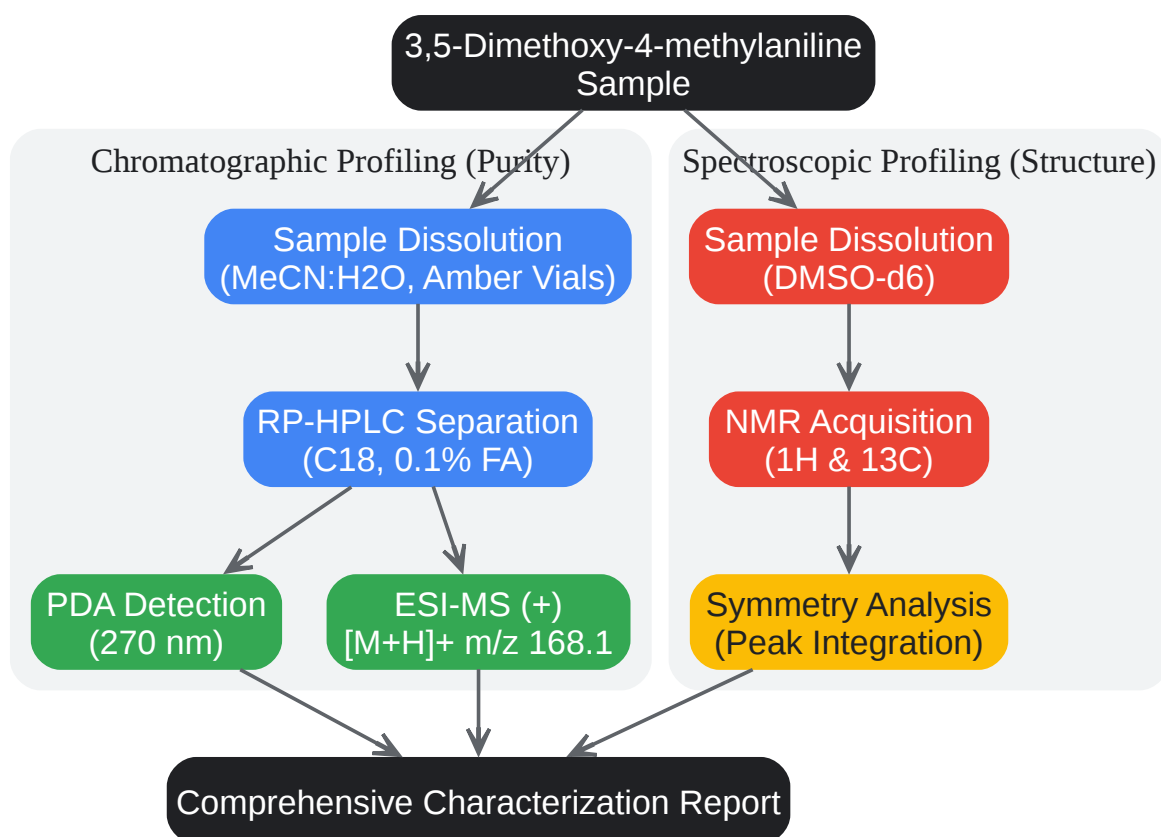
Singlet

1C

C1 (Aromatic):
Attached to the
primary amine.

Workflow Visualization

The following diagram illustrates the logical flow of the dual-pronged analytical strategy, ensuring both chemical purity and structural fidelity are validated concurrently.



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Workflow for the analytical characterization of **3,5-dimethoxy-4-methylaniline** via HPLC and NMR.

References

- Sigma-Aldrich (MilliporeSigma). **3,5-dimethoxy-4-methylaniline** | 78025-93-1.
- Molaid. **3,5-dimethoxy-4-methylaniline** - CAS 78025-93-1.
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- ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.

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